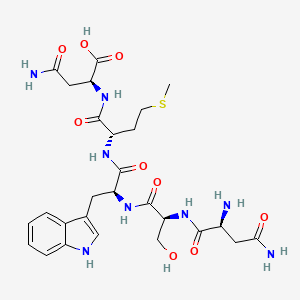![molecular formula C10H11BrO4S B14201443 Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester CAS No. 872674-88-9](/img/structure/B14201443.png)
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom at the para position is substituted with a (2-bromoethyl)sulfonyl group, and the carboxyl group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester typically involves multiple steps. One common method starts with the bromination of ethylbenzene to form 4-(2-bromoethyl)benzoic acid. This intermediate is then reacted with sulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the carboxyl group is esterified using methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azido, cyano, and thiol derivatives.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-[(2-bromoethyl)-]: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Benzoic acid, 4-[(2-chloroethyl)sulfonyl]-, methyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, ethyl ester: Similar structure but with an ethyl ester group instead of methyl, affecting its solubility and reactivity.
Uniqueness
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and potential biological activities. The presence of both the bromoethyl and sulfonyl groups allows for diverse reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
872674-88-9 |
|---|---|
Formule moléculaire |
C10H11BrO4S |
Poids moléculaire |
307.16 g/mol |
Nom IUPAC |
methyl 4-(2-bromoethylsulfonyl)benzoate |
InChI |
InChI=1S/C10H11BrO4S/c1-15-10(12)8-2-4-9(5-3-8)16(13,14)7-6-11/h2-5H,6-7H2,1H3 |
Clé InChI |
LVUYHLYURDNYJL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


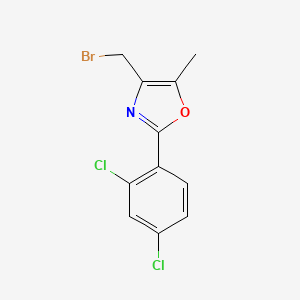
![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)

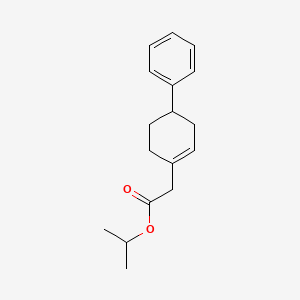
![Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-](/img/structure/B14201396.png)
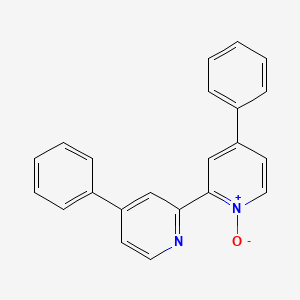



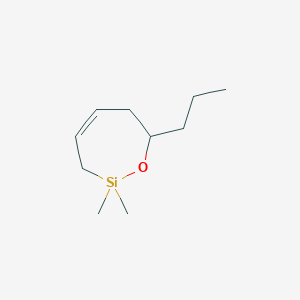
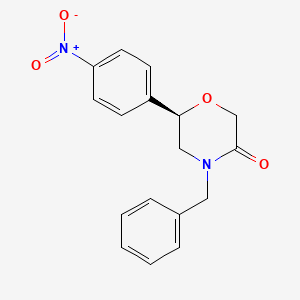
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
